Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate
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Overview
Description
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form a substituted pyridine intermediate. This intermediate is then subjected to further reactions, including chloromethylation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate: shares similarities with other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the development of new pharmaceuticals.
Biological Activity
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step reaction involving the introduction of chloromethyl and cyano groups onto a pyridine ring. The synthesis typically involves the use of reagents such as potassium cyanide in a solvent like acetonitrile, followed by purification using column chromatography. The final product is characterized by various spectroscopic methods including NMR and mass spectrometry.
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₄Cl₂N₂O₂ |
Molecular Weight | 383.7 g/mol |
XLogP3-AA | 4.5 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 5 |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated effective inhibition of microbial growth.
Table 2: Antimicrobial Activity Against Various Microorganisms
Microorganism | Activity Level (Zone of Inhibition) |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | High |
Pseudomonas aeruginosa | Low |
Candida albicans | Moderate |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
Table 3: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Induction of apoptosis |
A549 | 15 | Mitochondrial dysfunction |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to damage and apoptosis.
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cellular proliferation and survival.
- Alteration of Membrane Integrity : The compound affects cell membrane permeability, contributing to cell death.
Properties
Molecular Formula |
C17H13Cl3N2O2 |
---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H13Cl3N2O2/c1-3-24-17(23)16-14(7-18)22-9(2)12(8-21)15(16)11-5-4-10(19)6-13(11)20/h4-6H,3,7H2,1-2H3 |
InChI Key |
HTAPAQFSGCRJET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1CCl)C)C#N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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